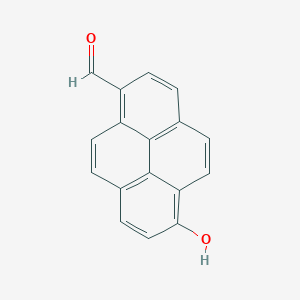

6-Hydroxypyrene-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H10O2 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

6-hydroxypyrene-1-carbaldehyde |

InChI |

InChI=1S/C17H10O2/c18-9-12-2-1-10-4-7-14-15(19)8-5-11-3-6-13(12)16(10)17(11)14/h1-9,19H |

InChI Key |

KIVLIYSJTXCSOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)O)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pyrene Carbaldehyde Derivatives

Regioselective Functionalization of the Pyrene (B120774) Nucleus

The ability to selectively introduce functional groups onto the pyrene nucleus is paramount for creating tailored molecules. The positions on the pyrene ring system (1, 3, 6, and 8) are known as the active positions due to their higher electron density, making them susceptible to electrophilic substitution. mdpi.com In contrast, the 2- and 7-positions are less reactive, and the 4-, 5-, 9-, and 10-positions are termed the K-region. mdpi.com

A key strategy for achieving regioselectivity involves the initial functionalization of the pyrene's K-region (the 4,5- and 9,10-positions). nsf.gov By first substituting these positions, subsequent reactions can be directed to other specific sites on the pyrene core. This approach has been successfully used to synthesize unsymmetrically substituted pyrene derivatives. nsf.gov For instance, by first creating 4,5-dimethoxypyrene, subsequent monofunctionalization reactions can be controlled. This method provides access to sterically hindered or unhindered hydroxypyrene derivatives that can undergo further reactions, such as C-allylation at the 2-position, which has been a persistent challenge in pyrene synthesis. nsf.gov

The introduction of a formyl group (-CHO) is a critical step in the synthesis of pyrene-carbaldehydes. The Rieche formylation is a powerful method for this purpose, particularly for electron-rich aromatic compounds. synarchive.com This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nsf.govsynarchive.com

Researchers have applied the Rieche formylation to K-region-substituted pyrenes to achieve controlled monofunctionalization. nsf.gov For example, the formylation of 4,5-dimethoxypyrene was expected to yield a single product, 4,5-dimethoxypyrene-1-carbaldehyde. However, the reaction surprisingly produced a mixture of constitutional isomers: 4,5-dimethoxypyrene-1-carbaldehyde and 9,10-dimethoxypyrene-1-carbaldehyde. nsf.gov The Vilsmeier-Haack formylation has also been explored as an alternative, offering slightly different regioselectivity. nsf.gov The choice of protecting groups on the K-region can also influence the outcome of the formylation reaction. nsf.gov

Table 1: Formylation of K-Region Substituted Pyrenes

| Starting Material | Formylation Method | Product(s) | Ratio | Reference |

|---|---|---|---|---|

| 4,5-Dimethoxypyrene | Rieche Formylation | 4,5-Dimethoxypyrene-1-carbaldehyde & 9,10-Dimethoxypyrene-1-carbaldehyde | 1.5 : 1 | nsf.gov |

| 4,5-Dimethoxypyrene | Vilsmeier-Haack | 4,5-Dimethoxypyrene-1-carbaldehyde & 9,10-Dimethoxypyrene-1-carbaldehyde | 2 : 1 | nsf.gov |

| 4,5-Dibenzyloxypyrene | Rieche Formylation | 4,5-Dibenzyloxypyrene-1-carbaldehyde & Isomer | 4 : 1 | nsf.gov |

Multiple synthetic routes have been established to produce hydroxypyrene derivatives. A common approach involves a Baeyer-Villiger oxidation. This process typically starts with the Friedel-Crafts acylation of pyrene to produce an acetylpyrene intermediate. google.com This intermediate then undergoes a Baeyer-Villiger oxidation to form an acetoxypyrene, which is subsequently saponified (hydrolyzed) to yield the final 1-hydroxypyrene (B14473). google.com

Another effective strategy is the Dakin oxidation. After formylation of a substituted pyrene, the resulting mixture of aldehydes can be subjected to a Dakin oxidation reaction, which converts the formyl groups into hydroxyl groups, yielding hydroxypyrene derivatives that are often more easily separated. nsf.gov Additionally, 2-bromopyrene (B1587533) can serve as a convenient starting material for the synthesis of 2-hydroxypyrene. The bromo-derivative can be converted into a Grignard reagent, which then reacts with diborane (B8814927) followed by alkaline peroxide to yield the hydroxyl group. tandfonline.com

Table 2: Selected Synthetic Routes to Hydroxypyrenes

| Target Compound | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| 1-Hydroxypyrene | Pyrene | Friedel-Crafts acylation, Baeyer-Villiger oxidation, Saponification | google.com |

| 2-Hydroxypyrene | 2-Bromopyrene | Grignard formation, Reaction with diborane, Oxidation | tandfonline.com |

| 3-Hydroxypyrene | 3-Bromopyrene | Copper-catalyzed hydrolysis | orgsyn.org |

| 4,5-Dimethoxypyren-1-ol | 4,5-Dimethoxypyrene-1-carbaldehyde | Dakin oxidation | nsf.gov |

Ortho-Hydroxylation Techniques for Aromatic Aldehydes

The direct introduction of a hydroxyl group adjacent (in the ortho position) to an existing aldehyde group on an aromatic ring is a synthetically valuable transformation.

A specific methodology has been developed for the ortho-hydroxylation of aromatic aldehydes, which provides a direct route to 2-hydroxypyrene-1-carbaldehyde (B15501270). rsc.orgrsc.org This technique proceeds via the formation of an ortho-lithiated aromatic amino alkoxide intermediate. rsc.orgrsc.org First reported in 1988 by Einhorn and coworkers, this method offers efficient access to 2-hydroxypyrene-1-carbaldehyde, which is a valuable precursor for synthesizing biologically significant molecules like pyrenofurans and pyrenocoumarins. global-sci.com The compound is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that makes it of interest for applications in materials science. global-sci.com

Multistep Synthetic Sequences for Advanced Pyrene Architectures

The functionalized pyrene derivatives serve as building blocks for more complex, multi-pyrenic structures with unique properties and potential applications in materials science and electronics. mun.carsc.org These advanced architectures are constructed through carefully designed multistep synthetic sequences.

For instance, sequential monofunctionalization reactions have been employed to build a 1,2,4,5,8-pentasubstituted pyrene derivative. nsf.gov Other complex structures, such as pyrenophanes and teropyrenophanes, have been synthesized using strategies that involve Rieche formylation followed by intramolecular McMurry reactions. mun.ca More exotic architectures, including pyrene-based buckybowls and doubly curved nanocarbons, have been assembled through practical synthetic pathways that may involve Scholl cyclodehydrogenation reactions. rsc.org The development of pyrene-based helicenes and cagearenes further demonstrates the versatility of pyrene as a scaffold for creating sophisticated three-dimensional molecular structures. researchgate.netrsc.org These complex syntheses highlight the power of combining fundamental functionalization reactions with advanced cyclization and coupling strategies to build novel pyrene-based systems. mun.carsc.org

Derivatization for Complex Ligand and Material Synthesis

6-Hydroxypyrene-1-carbaldehyde is a bifunctional molecule possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde group attached to the fluorescent pyrene core. This arrangement makes it a versatile building block for the synthesis of more elaborate molecular structures, such as complex ligands and advanced functional materials. The reactivity of each functional group can be selectively addressed to build intricate architectures for various applications in coordination chemistry and material science.

The derivatization of hydroxypyrene carbaldehydes is a key strategy for tuning the photophysical and electronic properties of the pyrene core. The introduction of different functional groups allows for the modulation of luminescence, charge transport characteristics, and self-assembly behavior, making these derivatives highly valuable in the development of sensors, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). scispace.comrsc.orgrsc.org

Derivatization via the Aldehyde Group for Ligand Synthesis

The aldehyde functional group is a common precursor for the synthesis of complex ligands, primarily through the formation of Schiff bases (imines). The reaction of the aldehyde with primary amines provides a straightforward method to introduce new functionalities and coordination sites. For instance, reacting a pyrene-carbaldehyde with an amino-functionalized heterocyclic compound can yield a Schiff base ligand capable of coordinating to metal ions. mdpi.com These ligands are instrumental in creating fluorescent chemosensors where the binding of a specific metal ion can induce a change in the fluorescence emission of the pyrene moiety. mdpi.com

A notable example involves the condensation of pyrene-1-carbaldehyde with 3-Amino-1H-pyrazol-5(4H)-one to create a Schiff base ligand. mdpi.com This ligand demonstrates "turn-off" fluorescence sensing for Cu²⁺ and Fe²⁺ ions. mdpi.com The imine nitrogen and adjacent functional groups act as the binding site for the metal ion, and this coordination event perturbs the electronic structure of the pyrene fluorophore, resulting in quenching of its fluorescence.

Derivatization via the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization. It can be converted into an ether or ester, or used as a directing group for further reactions on the pyrene ring. For example, the hydroxyl group of 1-hydroxypyrene has been derivatized using dansyl chloride to enhance its detection by mass spectrometry, a technique that highlights the reactivity of the phenolic group. researchgate.net In the context of material synthesis, this hydroxyl group can be alkylated or acylated to attach the pyrene unit to polymer backbones or other molecular scaffolds. This is particularly useful in creating materials where the pyrene moiety's fluorescent properties are needed, for instance, as a molecular probe.

Application in Functional Material Synthesis

The unique photophysical properties of pyrene, such as its high fluorescence quantum yield and propensity for excimer formation, make its derivatives highly sought after for use in advanced materials. researchgate.netmdpi.com Pyrene-based compounds are extensively used as emitters in OLEDs, components of fluorescent sensors, and building blocks for porous crystalline materials like MOFs. rsc.orgmdpi.comresearchgate.net

In OLEDs, pyrene derivatives functionalized with groups like diarylamines, oxadiazoles, or benzimidazoles act as blue light emitters. mdpi.compsu.eduacs.org The derivatization strategy aims to prevent the strong π-π stacking of the planar pyrene rings, which often leads to aggregation-caused fluorescence quenching and a shift in emission color. mdpi.com By attaching bulky side groups, the individual pyrene chromophores are kept separated, preserving the desired blue emission in the solid state. mdpi.compsu.edu

In the field of MOFs, pyrene-based molecules functionalized with carboxylic acids or other coordinating groups serve as the organic linkers that bridge metal ions or clusters. scispace.comrsc.orgresearchgate.net The resulting porous structures exhibit strong luminescence originating from the pyrene linkers, making them suitable for applications in chemical sensing, where the inclusion of guest molecules into the pores can modulate the fluorescence. scispace.com The extensive π-conjugated system of the pyrene units can also facilitate strong π-π interactions with guest molecules, enhancing adsorption and separation capabilities. researchgate.net

Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of 6-Hydroxypyrene-1-carbaldehyde are fundamental to understanding its behavior in the excited state. These properties are highly sensitive to the molecular environment.

This compound typically exhibits absorption maxima in the ultraviolet-visible region, corresponding to π-π* transitions within the extensive pyrene (B120774) ring system. The presence of the hydroxyl and carbaldehyde groups can modulate these transitions. Upon excitation, the molecule can emit fluorescence from two distinct species: the original, locally-excited (enol) form and a tautomeric (keto) form that results from the ESIPT process. This dual emission is a hallmark of many ESIPT-capable molecules. nih.govnih.gov The enol form typically emits at shorter wavelengths, while the keto form, being more stable in the excited state, emits at significantly longer wavelengths, resulting in a large Stokes shift. rsc.org

The specific absorption (λ_abs_) and emission (λ_em_) maxima are highly dependent on the solvent polarity. For instance, in nonpolar solvents, the enol form is more favored, while polar solvents can influence the stability of both the ground and excited states, thereby shifting the absorption and emission peaks. Theoretical studies using methods like Time-Dependent Density Functional Theory (TDDFT) are often employed to predict and understand these spectra. nih.gov

Table 1: Representative Absorption and Emission Data for ESIPT Compounds (Note: Data for the specific compound this compound is sparse in generally accessible literature; this table illustrates typical values for related ESIPT compounds.)

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

| Hydroxyphenyl-benzothiazole | Cyclohexane | ~350 | ~530 | >10000 |

| Hydroxyflavone | Acetonitrile | ~340 | ~540 | >11000 |

This interactive table is based on generalized data for ESIPT compounds and highlights the characteristic large Stokes shifts.

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. For ESIPT compounds like this compound, these parameters can differ for the enol and keto emissions.

The ESIPT process is often extremely fast, occurring on the femtosecond to picosecond timescale. chemrxiv.org Consequently, the lifetime of the initially excited enol form is very short. The resulting keto tautomer has its own characteristic lifetime, which is typically in the nanosecond range. The quantum yield of the ESIPT emission can be influenced by various factors, including the efficiency of the proton transfer and the presence of non-radiative decay pathways from the keto excited state. nih.govnih.gov

The photophysical properties of this compound are profoundly influenced by both its chemical structure and its surrounding environment.

Substituent Effects: The electronic nature of substituents on the pyrene ring can significantly alter the photophysical behavior. researchgate.netnih.gov Electron-donating groups can increase the electron density of the aromatic system, affecting the energies of the molecular orbitals and thus the absorption and emission wavelengths. Conversely, electron-withdrawing groups can have the opposite effect. These substitutions can also influence the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby modulating the driving force for the ESIPT process. researchgate.net

Environmental Effects (Solvatochromism): The polarity of the solvent can dramatically affect the absorption and emission spectra. researchgate.net This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states. Polar solvents can stabilize the charge-separated character that may develop during the ESIPT process, leading to shifts in the emission maxima. Hydrogen-bonding solvents can directly interact with the hydroxyl and carbonyl groups, competing with the intramolecular hydrogen bond and potentially hindering the ESIPT process. researchgate.netresearchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

ESIPT is the defining photophysical process for this compound. It involves the transfer of the phenolic proton to the carbonyl oxygen atom upon photoexcitation. rsc.org This creates a new molecular species, the keto tautomer, which has distinct electronic and, consequently, emissive properties.

The transfer of the proton in ESIPT compounds is an ultrafast process, often occurring in less than 100 femtoseconds. chemrxiv.orgmdpi.com This has been confirmed experimentally using time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy. These experiments can monitor the decay of the initially excited enol form and the concurrent rise of the keto tautomer's spectral signature, providing direct evidence for the rapid proton transfer. mdpi.com The speed of this process is a testament to the fact that it is a concerted motion along a pre-existing hydrogen bond.

The intramolecular hydrogen bond between the hydroxyl group (proton donor) and the carbaldehyde group (proton acceptor) is crucial for the ESIPT mechanism to occur. nih.govnih.govnih.gov This hydrogen bond pre-positions the proton for a rapid transfer in the excited state. Upon electronic excitation, there is a significant redistribution of electron density. The acidity of the hydroxyl group and the basicity of the carbonyl group both increase, which provides the thermodynamic driving force for the proton to move from the oxygen of the hydroxyl group to the oxygen of the carbonyl group. researchgate.net Theoretical calculations have shown that this intramolecular hydrogen bond becomes stronger in the excited state, which facilitates the proton transfer process. researchgate.netresearchgate.net The planarity of the molecule is also important, as it ensures the close proximity of the donor and acceptor groups. nih.gov

Non-Fluorescent ESIPT Properties and De-excitation Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a critical de-excitation pathway for many aromatic compounds containing a hydroxyl group positioned for intramolecular hydrogen bonding. In the case of hydroxypyrene aldehydes, this process is highly dependent on the specific substitution pattern.

Theoretical studies on the closely related isomer, 2-hydroxypyrene-1-carbaldehyde (B15501270), using Time-Dependent Density Functional Theory (TDDFT), have shown that upon photoexcitation to the first singlet excited state (S1), the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is significantly strengthened. global-sci.org This strengthening is a key facilitator for the proton transfer process. Analysis of the primary bond lengths in the ground (S0) and excited (S1) states reveals a shortening of the O-H bond and a lengthening of the C=O bond in the excited state, indicative of an increased propensity for proton transfer. global-sci.org

The de-excitation of this compound is likely to be dominated by non-fluorescent pathways. Following photoexcitation, the molecule can undergo ESIPT to form a transient keto-tautomer. This process is often extremely fast, occurring on a sub-picosecond timescale. global-sci.org The keto-tautomer can then return to the ground state via non-radiative decay, dissipating the absorbed energy as heat. This rapid, non-radiative de-excitation from the keto-tautomer is a primary reason for the typically low fluorescence quantum yields observed in such systems.

Furthermore, studies on 1-hydroxypyrene (B14473) have demonstrated a competing de-excitation pathway involving ESIPT from the hydroxyl group to carbon atoms on the pyrene ring, leading to the formation of quinone methide intermediates. researchgate.net This alternative ESIPT pathway provides another non-radiative route for the molecule to return to its ground state. The potential for such a process in this compound would further contribute to its non-fluorescent character.

Table 1: Calculated Bond Lengths (Å) in the Ground (S0) and First Excited (S1) States for 2-Hydroxypyrene-1-carbaldehyde This data is for a closely related isomer and provides insight into the expected behavior of this compound.

| Bond | S0 State (Å) | S1 State (Å) |

| O-H | 0.97 | 1.02 |

| C=O | 1.23 | 1.28 |

| O···H (intramolecular) | 1.68 | 1.55 |

Source: Adapted from theoretical calculations on 2-hydroxypyrene-1-carbaldehyde. global-sci.org

Time-Resolved Spectroscopic Techniques

For pyrene and its derivatives, time-resolved fluorescence spectroscopy has been used to study their excited state dynamics. epa.gov In the case of this compound, where non-radiative processes are expected to dominate, time-resolved absorption spectroscopy would be a more pertinent technique. This method allows for the direct observation of transient species, such as the keto-tautomer formed during ESIPT.

Based on studies of analogous compounds, it is anticipated that upon photoexcitation, a transient absorption band corresponding to the keto-tautomer would appear in the picosecond or even femtosecond timescale. The decay of this transient absorption would then mirror the lifetime of the excited keto-tautomer as it returns to the ground state. The kinetics of this process would provide direct evidence for the ESIPT mechanism and its timescale.

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the structural characteristics of molecules, particularly with respect to hydrogen bonding. In the context of this compound, FTIR can provide evidence for the intramolecular hydrogen bond that is crucial for the ESIPT process.

The infrared spectrum of a compound like this compound would be expected to show characteristic vibrational bands. The stretching vibration of the hydroxyl group (O-H) involved in a strong intramolecular hydrogen bond would typically appear as a broad band at a lower frequency (around 3000-3400 cm⁻¹) compared to a free hydroxyl group. The position and shape of this band can provide qualitative information about the strength of the hydrogen bond.

Furthermore, the stretching vibration of the carbonyl group (C=O) would also be affected by the hydrogen bonding, typically shifting to a lower frequency. Theoretical calculations for 2-hydroxypyrene-1-carbaldehyde have shown a distinct shift in the O-H stretching frequency upon excitation, further confirming the strengthening of the hydrogen bond in the excited state, which facilitates ESIPT. global-sci.org

Table 2: Predicted Characteristic Infrared Vibrational Frequencies (cm⁻¹) for Hydroxypyrene Aldehydes These are general ranges and specific values for this compound would require experimental data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (H-bonded) | 3000 - 3400 | Broad band, indicative of intramolecular hydrogen bonding. |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp peaks characteristic of the pyrene ring. |

| C=O Stretch (H-bonded) | 1640 - 1680 | Shifted to lower frequency due to hydrogen bonding. |

| C=C Stretch (aromatic) | 1450 - 1600 | Multiple bands corresponding to the pyrene backbone. |

Exciplex and Excimer Formation Studies

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, structureless, and red-shifted fluorescence compared to the monomer emission. This phenomenon is highly dependent on the concentration and the spatial arrangement of the pyrene moieties.

For this compound, the potential for excimer formation would likely be influenced by the steric hindrance of the aldehyde group and the hydrogen bonding capabilities of the hydroxyl group. At high concentrations in solution or in the solid state, π-π stacking of the pyrene rings could lead to excimer formation. However, the presence of the substituent groups might alter the optimal geometry for excimer formation compared to unsubstituted pyrene.

Exciplex formation, which involves an excited-state complex between two different molecules (one acting as an electron donor and the other as an acceptor), is also a possibility. The electron-rich pyrene ring system could interact with suitable electron-accepting molecules in the surrounding medium. The photophysical properties of such an exciplex would be distinct from both the monomer emission and any potential excimer emission.

While specific studies on exciplex and excimer formation of this compound are not documented, the general principles of pyrene photophysics suggest that these processes are plausible under appropriate experimental conditions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TDDFT), are the workhorses of modern computational chemistry for medium to large-sized organic molecules. They offer a favorable balance between accuracy and computational cost, making them ideal for studying the complex electronic structure of polycyclic aromatic hydrocarbons like 6-Hydroxypyrene-1-carbaldehyde. These methods are instrumental in exploring the molecule's geometry, electronic transitions, and the dynamics of its excited states.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this is performed for both the electronic ground state (S₀) using DFT and the lowest-lying singlet excited state (S₁) using TD-DFT.

In its ground state, the molecule exists in an "enol" form, characterized by an intact hydroxyl group hydrogen-bonded to the adjacent carbonyl oxygen. Upon photoexcitation to the S₁ state, a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT) is expected. This process involves the transfer of the hydroxyl proton to the carbonyl oxygen, resulting in a "keto" tautomer. Computational geometry optimization reveals significant changes in bond lengths and angles accompanying this transformation. The O-H bond elongates while the H...O hydrogen bond shortens, indicating the proton's movement. The C=O carbonyl bond also lengthens, and the C-O phenolic bond gains more double-bond character.

Below is a table illustrating typical geometric parameters for the intramolecular hydrogen bond in the ground (enol) and first excited (keto) states for a similar aromatic aldehyde, as specific published data for this compound is not available.

| Parameter | Ground State (S₀ - Enol) | Excited State (S₁ - Keto Tautomer) |

| r(O-H) | ~0.99 Å | ~1.80 Å |

| r(H...O) | ~1.65 Å | ~1.01 Å |

| r(O...O) | ~2.60 Å | ~2.65 Å |

| r(C=O) | ~1.23 Å | ~1.35 Å |

| Note: These values are representative and based on computational studies of analogous o-hydroxy aromatic aldehydes. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical stability.

For this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized across the extensive pyrene (B120774) ring system. The HOMO is typically characterized by bonding interactions, while the LUMO has a higher number of nodal planes and antibonding character. The primary electronic transition (S₀ → S₁) is dominated by the promotion of an electron from the HOMO to the LUMO. TD-DFT calculations can predict the energies of these orbitals and the energy of the transition, which corresponds to the molecule's primary absorption band in the UV-visible spectrum.

The table below provides representative FMO energy values for pyrene systems, illustrating the typical energy ranges.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | π* orbital, delocalized over the pyrene core, acceptor in electronic transitions. |

| HOMO | -5.0 to -6.0 | π orbital, delocalized over the pyrene core, donor in electronic transitions. |

| HOMO-LUMO Gap | 3.0 to 4.0 | Correlates with the lowest energy electronic absorption. |

| Note: These values are representative for pyrene derivatives and the exact energies for this compound would require specific calculations. |

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometry. By calculating the PES, chemists can map the most likely pathways for chemical reactions. For this compound, constructing the PES for the ground and excited states is key to understanding the dynamics of the ESIPT process.

The reaction coordinate is typically defined as the distance of the transferring proton from the donor oxygen atom. Calculations using TD-DFT along this coordinate reveal the energetic landscape of the proton transfer. In the ground state (S₀), the PES shows a single deep minimum corresponding to the stable enol form, with a high energy barrier preventing proton transfer. In contrast, the excited state (S₁) PES is often predicted to be either barrierless or to have a very small energy barrier, leading from the initially excited enol structure (the Franck-Condon region) to a more stable, lower-energy minimum corresponding to the keto tautomer. This keto form is responsible for the observed fluorescence, which is significantly red-shifted (a large Stokes shift) from the absorption, a hallmark of the ESIPT phenomenon.

The driving force for the ESIPT process is the significant charge redistribution that occurs upon photoexcitation. This redistribution leads to a substantial increase in the acidity of the phenolic proton donor and the basicity of the carbonyl oxygen acceptor. The result is a dramatic strengthening of the intramolecular hydrogen bond in the excited state.

Computational methods can quantify this strengthening in several ways:

Geometric Changes: As noted in the geometry optimization, the O...O distance shortens, the H...O bond shortens, and the O-H...O angle becomes more linear in the excited state.

Vibrational Frequency Shifts: The stretching frequency of the O-H bond is a sensitive probe of hydrogen bond strength. Computationally calculated vibrational spectra are expected to show a significant redshift (a shift to lower frequency) for the O-H stretch upon moving from the S₀ to the S₁ state, confirming a weaker O-H bond and a stronger H...O interaction.

Electron Density Analysis: Methods like Natural Bond Orbital (NBO) analysis can quantify the interaction energy between the lone pair orbitals of the acceptor oxygen and the antibonding orbital of the O-H bond, providing a direct measure of the hydrogen bond strength.

| Property | Ground State (S₀) | Excited State (S₁) | Implication of Change |

| O-H...O Bond Angle | Less Linear | More Linear | Stronger, more favorable H-bond alignment |

| O-H Vibrational Frequency | Higher (~3200 cm⁻¹) | Lower (~2800 cm⁻¹) | Weaker O-H bond, stronger H...O interaction |

| Charge on Phenolic H | Less Positive | More Positive | Increased acidity, promotes transfer |

| Charge on Carbonyl O | Less Negative | More Negative | Increased basicity, promotes transfer |

| Note: The table presents expected trends based on the principles of ESIPT in similar molecules. |

Molecular Dynamics (MD) Simulations for Interaction Analysis

While no specific Molecular Dynamics (MD) simulation studies have been published for this compound, this computational technique is a powerful tool for analyzing how a molecule interacts with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes and calculate thermodynamic properties.

For this compound, MD simulations could provide crucial insights into:

Solvent Effects: Simulating the molecule in different solvents (e.g., protic like ethanol (B145695) vs. aprotic like hexane) would reveal how solvent molecules interact with the solute. Protic solvents could form intermolecular hydrogen bonds, potentially disrupting the intramolecular hydrogen bond and competing with the ESIPT process.

Binding to Biomolecules: Pyrene derivatives are known for their ability to intercalate into DNA or bind to proteins. MD simulations could be used to model the interaction of this compound with a biological target, identifying the specific binding site and key intermolecular interactions (e.g., π-stacking, hydrogen bonding) that stabilize the complex.

High-Level Quantum Chemical Calculations

While DFT and TD-DFT are widely used, more sophisticated and computationally demanding methods, often referred to as high-level quantum chemical calculations, can provide benchmark-quality results. These methods include Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), and Coupled Cluster (CC) theory.

These high-level calculations are particularly important for:

Validating DFT Results: They can serve as a "gold standard" to assess the accuracy of different DFT functionals for describing the excited states and potential energy surfaces of molecules like this compound.

Complex Electronic States: In cases where excited states have significant multi-reference character (cannot be described by a single electron configuration), TD-DFT may be inadequate. Methods like CASSCF/CASPT2 are designed to handle such complexity, providing a more accurate description of the electronic structure and photophysics. For instance, they can more accurately locate conical intersections—points of degeneracy between potential energy surfaces—which are critical for understanding ultrafast radiationless decay pathways.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the electron density and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis offers valuable insights into charge distribution, hybridization, and intramolecular interactions such as charge transfer.

The presence of the hydroxyl group at the 6-position is expected to increase the electron density of the pyrene ring through resonance, donating electron density primarily to the ortho and para positions. The carbaldehyde group at the 1-position, conversely, withdraws electron density from the pyrene ring through both inductive and resonance effects. NBO analysis would quantify this charge redistribution, revealing the natural atomic charges on each atom. It is anticipated that the oxygen atom of the hydroxyl group would exhibit a significant negative charge, while the carbon and hydrogen atoms of the carbaldehyde group would carry positive charges.

A theoretical investigation on pyrene derivatives with various electron-donating and electron-withdrawing substituents has shown that the electronic properties can be effectively tuned. acs.org For instance, the introduction of a hydroxyl group generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), while a formyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap. acs.org NBO analysis would provide a detailed picture of the orbital contributions to these frontier molecular orbitals.

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Stabilization Energy (E(2)) |

| Resonance | Lone Pair (O of -OH) | π* (Pyrene ring) | High |

| Resonance | π (Pyrene ring) | π* (C=O of -CHO) | Moderate |

| Hyperconjugation | σ (C-H of pyrene) | σ* (C-C of pyrene) | Low |

| Intramolecular H-bond | Lone Pair (O of -CHO) | σ* (O-H of -OH) | Dependent on geometry |

Note: This table represents expected interactions and relative stabilization energies based on general principles of NBO analysis for aromatic systems with similar functional groups. Actual values would require specific calculations for this compound.

Thermochemical Property Estimations (e.g., Enthalpies of Formation, Sublimation)

Thermochemical properties, such as the enthalpy of formation (ΔfH°) and enthalpy of sublimation (ΔsubH°), are fundamental for understanding the stability and phase behavior of a compound. Computational chemistry offers reliable methods for estimating these properties, which can be particularly useful when experimental data is scarce.

Direct experimental or computational thermochemical data for this compound is not available in the reviewed literature. However, a combined experimental and computational study on its isomer, 1-pyrenecarboxaldehyde (B26117), provides valuable reference data. For 1-pyrenecarboxaldehyde, the standard molar enthalpy of formation in the crystalline phase at 298.15 K was determined to be (48.3 ± 6.0) kJ·mol⁻¹. The standard molar enthalpy of sublimation at 298.15 K was found to be (124.9 ± 1.2) kJ·mol⁻¹. These values lead to a gas-phase standard molar enthalpy of formation of (173.2 ± 6.1) kJ·mol⁻¹.

Computational estimations for 1-pyrenecarboxaldehyde at the G3(MP2)//B3LYP level of theory yielded a gas-phase enthalpy of formation of 175.7 kJ·mol⁻¹, which is in excellent agreement with the experimental value. This agreement provides confidence in the ability of high-level computational methods to predict the thermochemical properties of such compounds.

For this compound, the presence of the hydroxyl group is expected to significantly influence its thermochemical properties. The formation of intramolecular and intermolecular hydrogen bonds would lead to a more negative enthalpy of formation in the condensed phase compared to 1-pyrenecarboxaldehyde. The enthalpy of sublimation would also be affected, likely being higher due to the stronger intermolecular interactions that need to be overcome during the phase transition.

| Property | 1-Pyrenecarboxaldehyde (Experimental) | This compound (Predicted Trend) |

| ΔfH°(cr, 298.15 K) | (48.3 ± 6.0) kJ·mol⁻¹ | More negative |

| ΔsubH°(298.15 K) | (124.9 ± 1.2) kJ·mol⁻¹ | Higher |

| ΔfH°(g, 298.15 K) | (173.2 ± 6.1) kJ·mol⁻¹ | More negative |

Note: The predicted trends for this compound are qualitative and based on the expected effects of the hydroxyl group and potential hydrogen bonding.

Computational Design and Prediction of Material Properties

The unique photophysical and electronic properties of the pyrene moiety make it an attractive building block for the design of advanced organic materials. uky.edu Computational modeling plays a crucial role in the rational design and prediction of the material properties of pyrene derivatives, including this compound, for various applications such as organic electronics and sensors.

The combination of an electron-donating group (-OH) and an electron-withdrawing group (-CHO) on the pyrene scaffold in this compound suggests potential for interesting optical and electronic properties. Theoretical studies on similar donor-π-acceptor (D-π-A) systems based on pyrene have shown that such substitution patterns can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is often associated with large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. These properties are highly desirable for applications in chemical sensors and fluorescent probes. nih.govresearchgate.netacs.orgmdpi.com

Computational studies, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the absorption and emission spectra, frontier molecular orbital energies (HOMO and LUMO), and the nature of electronic transitions. For this compound, it is expected that the HOMO would be localized more on the hydroxyl-substituted pyrene ring, while the LUMO would be concentrated on the carbaldehyde group and the adjacent part of the pyrene ring. The HOMO-LUMO transition would thus correspond to an ICT state.

Furthermore, computational methods can be used to predict nonlinear optical (NLO) properties. researchgate.netmdpi.comnih.govmdpi.comnih.gov D-π-A molecules often exhibit significant second-order NLO responses, which are essential for applications in optical communications and data storage. The calculated hyperpolarizability (β) from quantum chemical calculations can provide a quantitative measure of the NLO activity. The push-pull nature of the substituents in this compound makes it a candidate for exhibiting NLO properties.

In the context of organic electronics, computational models can predict charge transport properties, such as charge carrier mobilities. uky.edu By simulating the molecular packing in the solid state and calculating the electronic coupling between adjacent molecules, it is possible to assess the potential of a material for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The ability of this compound to form hydrogen-bonded networks could lead to ordered packing in the solid state, which is beneficial for charge transport.

| Potential Application | Relevant Property | Computational Prediction Method |

| Fluorescent Sensors | Solvatochromism, Stokes Shift, Quantum Yield | TD-DFT |

| Nonlinear Optics | Hyperpolarizability (β) | DFT |

| Organic Electronics | Charge Carrier Mobility, Electronic Coupling | DFT, Molecular Dynamics |

Note: This table outlines potential applications and the corresponding properties that can be predicted through computational methods, based on the structural features of this compound and studies on related pyrene derivatives.

Advanced Applications in Chemical Sciences and Materials

Fluorescent Probes and Sensing Platforms

The intense and environmentally sensitive fluorescence of the pyrene (B120774) moiety makes 6-Hydroxypyrene-1-carbaldehyde an excellent candidate for the development of fluorescent probes and sensors. rsc.orgnih.gov These sensors can detect and quantify the presence of specific analytes through changes in their fluorescence signals, such as intensity or wavelength, upon binding or reaction. rsc.org

Design and Mechanism of Sensing for Specific Analytes

The design of fluorescent chemosensors based on hydroxypyrene derivatives often involves the integration of a recognition site (receptor) for the target analyte with the pyrene fluorophore. The interaction between the analyte and the receptor modulates the photophysical properties of the pyrene core, leading to a detectable signal.

Metal Ion Sensing: While direct studies on this compound for metal ion sensing are not extensively documented, the principles can be inferred from closely related compounds. For instance, a chemosensor for zinc ions (Zn²⁺) was developed using a hydrazone derivative of 1-hydroxypyrene-2-carbaldehyde, a structural isomer of the title compound. ewha.ac.krscilit.com In this design, the hydroxyl group and the hydrazone moiety create a specific binding pocket for Zn²⁺. ewha.ac.kr Upon binding, a process known as internal charge transfer (ICT) is enhanced, leading to a "turn-on" fluorescence signal at a longer wavelength. ewha.ac.kr Similarly, the hydroxyl and carbaldehyde groups of this compound can act as a binding site for certain metal ions. The coordination of a metal ion to these oxygen atoms would alter the electronic distribution within the molecule, likely causing a change in its fluorescence emission. This change can be a "turn-on" or "turn-off" response depending on the nature of the metal ion and the specific binding mechanism. epa.govresearchgate.netnih.gov

Amino Acid and Peptide Sensing: The aldehyde group of this compound is a key feature for the potential detection of amino acids and peptides. Aldehydes can react with the primary amine groups of amino acids and the N-terminus of peptides to form Schiff bases. This covalent reaction can be designed to trigger a change in the fluorescence of the pyrene core. For example, the formation of the imine bond can alter the electronic properties of the conjugated system, leading to a shift in the emission wavelength or a change in fluorescence intensity. Peptide-based fluorescent probes often utilize Förster Resonance Energy Transfer (FRET), where the distance between two fluorophores changes upon interaction with a biomolecule. beilstein-journals.org While not a direct FRET system, the reaction of this compound with a peptide could induce conformational changes that affect the local environment of the pyrene fluorophore, resulting in a detectable fluorescence response. beilstein-journals.org

Application in Fluorescence Tagging Research

The reactivity of the aldehyde group makes this compound a potential tool for fluorescence tagging. In this application, the pyrene derivative is covalently attached to a molecule of interest, such as a protein or a nucleic acid, to enable its visualization and tracking in biological systems. nih.gov

The aldehyde can react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a stable imine linkage. This allows for the site-specific labeling of biomolecules. nih.gov Once tagged with the fluorescent pyrene derivative, the movement, localization, and interactions of the target molecule can be studied using fluorescence microscopy and other spectroscopic techniques. The high quantum yield and sensitivity of the pyrene fluorophore to its local environment can provide valuable information about conformational changes and binding events of the tagged molecule. nih.gov

Integration into Multi-Array Sensor Technology for Polycyclic Aromatic Hydrocarbons

Multi-array sensor technology is a powerful tool for the detection and discrimination of mixtures of structurally similar compounds, such as polycyclic aromatic hydrocarbons (PAHs). While specific integration of this compound into such arrays is not widely reported, its properties suggest potential in this area. These sensor arrays often rely on the differential interactions of various analytes with a series of fluorescent materials, generating a unique "fingerprint" response for each analyte. Given that this compound is itself a PAH derivative, it could be immobilized on a solid support and its fluorescence response to the presence of other PAHs could be monitored. The interactions could be based on π-π stacking between the pyrene core of the sensor and the analyte PAHs, leading to changes in the fluorescence signal.

Organic Light-Emitting Diode (OLED) Materials Development

Pyrene and its derivatives are attractive materials for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields, good charge-transporting properties, and thermal stability. nih.govnih.gov

Role of Pyrene-Carbaldehyde Derivatives in OLED Device Components

Pyrene derivatives can function as both the light-emitting layer and the hole-transporting layer in OLED devices. nih.gov The extended π-conjugated system of the pyrene core facilitates charge transport, while its inherent fluorescence leads to efficient light emission. nih.govrsc.org

Chemical Reagents in Organic Synthesis for Functionalized Pyrene Derivatives

The presence of both a hydroxyl and a carbaldehyde group on the pyrene scaffold makes this compound a versatile starting material for the synthesis of more complex, functionalized pyrene derivatives.

The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig reaction or aldol (B89426) condensation. The hydroxyl group can be converted into other functional groups, such as ethers or esters, or it can direct further electrophilic substitution reactions on the pyrene ring.

A notable example of the synthetic utility of a related compound is the use of 2-hydroxypyrene-1-carbaldehyde (B15501270) as a precursor for the synthesis of biologically important pyrenofurans and pyrenocoumarins. rsc.orgrsc.org This demonstrates that hydroxypyrene carbaldehydes are valuable intermediates in the construction of complex heterocyclic systems. Similarly, this compound can serve as a key building block for the synthesis of a variety of novel pyrene-based materials with tailored properties for applications in medicinal chemistry, materials science, and nanotechnology. The synthesis of 1-hydroxypyrene (B14473) itself has been a subject of study, indicating the importance of accessing these functionalized pyrene cores. google.comchemicalbook.com

Charge-Transfer Organic Cocrystals and Quantum Efficiency Enhancement

Organic charge-transfer (CT) cocrystals are a class of materials that have garnered considerable interest for their unique optical and electronic properties. These properties arise from the transfer of electrons between donor and acceptor molecules within the crystal lattice. The formation of CT cocrystals can significantly alter the photophysical characteristics of the constituent molecules, often leading to new absorption and emission bands, and in some cases, enhanced quantum efficiency.

While specific studies on this compound cocrystals are not extensively documented, the behavior of related pyrene-aldehyde derivatives in donor-π-acceptor (D-π-A) structures provides a strong indication of their potential. In these systems, the pyrene moiety typically acts as the electron donor, while the aldehyde group, especially when combined with other acceptor groups, can facilitate charge transfer. The design of D-π-A pyrene-aldehyde derivatives has been shown to yield materials with significant third-order nonlinear optical responses, which are crucial for applications in photonics and optoelectronics. worldscientific.com

The efficiency of charge transfer and the resulting quantum yield in such cocrystals can be fine-tuned by modifying the molecular structure, such as altering the electron donor and acceptor groups. This tunability allows for the engineering of materials with specific luminescent colors, fluorescence lifetimes, and quantum yields. For instance, in some cocrystal systems, charge-transfer interactions can lead to a significant red-shift in emission and an improvement in both fluorescence lifetime and photoluminescence quantum yield (PLQY).

Table 1: Illustrative Photophysical Properties of a Donor-Acceptor Cocrystal System

| Parameter | Monomer Crystal | Cocrystal |

| Max Emission Wavelength (λem,max) | 550 nm | >600 nm (Red-shifted) |

| Fluorescence Lifetime (τ) | Lower | Higher |

| Photoluminescence Quantum Yield (ΦF) | Lower | Higher |

This table illustrates the typical changes in photophysical properties upon the formation of a charge-transfer cocrystal, based on general findings in the field.

Supramolecular Assembly and Host-Guest Systems

The ability of this compound to participate in supramolecular assemblies and host-guest systems is largely dictated by its molecular structure, which includes a hydrophobic pyrene core and a hydrophilic hydroxyl group. This amphiphilic nature makes it a candidate for interesting interactions in various organized media.

The behavior of pyrene derivatives in micellar media is a well-studied area, providing insights into how this compound might behave. For instance, studies on 1-pyrene-carboxaldehyde in the presence of anionic (sodium dodecyl sulfate, SDS) and cationic (cetyltrimethylammonium chloride, CTAC) micelles have demonstrated significant changes in its fluorescence properties. rsc.org

In the presence of SDS micelles, the hydrophobic pyrene moiety of a molecule like 1-pyrene-carboxaldehyde would likely be incorporated into the micellar core, while the more polar aldehyde and hydroxyl groups would reside near the micelle-water interface. This sequestration within the micelle can protect the fluorophore from external quenchers in the aqueous phase, leading to a decrease in the observed quenching efficiency. rsc.org

Conversely, in a cationic micellar solution like CTAC, if the quencher is an anion (e.g., iodide ions), both the fluorophore and the quencher can be concentrated at the micellar surface, leading to a significant enhancement of the quenching effect. rsc.org The specific interactions and the resulting photophysical changes are quantitatively described by the pseudophase model, which treats the micelles as a separate phase from the bulk solution. The polarity of the micelle-water interface, which can be probed by the solvent-dependent fluorescence of pyrene-carboxaldehyde derivatives, is a key parameter in these systems. acs.org

Langmuir-Blodgett (LB) films are ultrathin, highly ordered molecular assemblies formed by transferring a monolayer of molecules from a liquid-air interface onto a solid substrate. wikipedia.org This technique allows for the precise control of film thickness and molecular orientation, making it a powerful tool for fabricating functional surfaces and devices. wikipedia.org

Pyrene derivatives, due to their planar and aromatic nature, are excellent candidates for forming stable Langmuir films. The amphiphilic character of this compound would facilitate the formation of a stable monolayer at the air-water interface, with the hydrophobic pyrene tail oriented towards the air and the hydrophilic head group (hydroxyl and aldehyde) interacting with the water subphase.

The transfer of these monolayers onto a solid substrate allows for the synthesis of well-defined organic microstructures. The photophysical properties of these LB films can be significantly different from those in solution due to the high degree of molecular ordering and intermolecular interactions. For example, the close packing of pyrene moieties can lead to the formation of excimers, which exhibit a characteristic red-shifted emission. The study of pyrene-1-carboxaldehyde in LB films has shown that it is possible to tune the aggregation-induced emission behavior. acs.org Similar principles would apply to this compound, offering a pathway to create surfaces with tailored emissive properties.

Photoactive Materials and Optoelectronics

The inherent photophysical properties of the pyrene core make this compound a promising building block for a range of photoactive materials and optoelectronic devices. Pyrene derivatives are known for their high fluorescence quantum yields, excellent thermal stability, and good charge-transporting capabilities.

The introduction of donor and acceptor substituents onto the pyrene ring system, as in the case of this compound, creates a D-π-A structure. Such structures are known to exhibit significant nonlinear optical (NLO) properties, which are essential for applications like optical switching and data storage. acs.org Studies on pyrenyl Schiff base derivatives have shown that these materials can exhibit reverse saturable absorption, making them suitable for optical limiting applications. acs.org

Furthermore, pyrene derivatives are widely explored as emissive materials in organic light-emitting diodes (OLEDs). nih.gov The color of the emitted light can be tuned by chemical modification of the pyrene core. However, a common challenge with pyrene-based emitters is the formation of excimers in the solid state, which can lead to a red-shift in emission and a decrease in efficiency. nih.gov The strategic design of this compound, with its substituent groups, could potentially be used to control the intermolecular packing in thin films, thereby minimizing excimer formation and achieving pure blue or other desired emission colors.

Table 2: Potential Optoelectronic Applications of Pyrene-Aldehyde Derivatives

| Application | Relevant Property |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission color, good charge transport |

| Nonlinear Optical (NLO) Devices | Large third-order nonlinear susceptibility, reverse saturable absorption |

| Optical Limiting | Strong nonlinear absorption |

| Photonic Switches | Fast response times, high on/off ratios |

Understanding the excited-state dynamics of a molecule is crucial for optimizing its performance in photoactive applications. Time-resolved photocrystallography is a powerful technique that allows for the direct observation of molecular structures in their excited states within a crystalline environment.

For a molecule like this compound, such studies could provide invaluable insights into the structural changes that occur upon photoexcitation. This would include tracking bond length and angle changes, as well as any conformational rearrangements. This information is critical for understanding the mechanisms of charge transfer, energy dissipation, and any photochemical reactions that may occur in the solid state. The excited-state lifetime, which can be measured using techniques like femtosecond transient absorption spectroscopy, is a key parameter that governs the efficiency of radiative and non-radiative decay pathways. nih.gov

Analytical Methodologies and Reference Standards

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic methods are fundamental for separating components from a mixture and for quantification. However, specific applications for 6-Hydroxypyrene-1-carbaldehyde are not detailed in the literature.

High-Performance Liquid Chromatography (HPLC) Applications

There are no specific, published HPLC methods dedicated to the analysis of this compound. Research on related isomers, such as 1-Hydroxypyrene (B14473), utilizes reversed-phase HPLC with fluorescence or MS detection, but these methods cannot be directly attributed to this compound without specific validation.

Mass Spectrometry (MS) for Identification and Purity Assessment

While the molecular weight and formula of this compound are known, allowing for theoretical mass-to-charge ratio calculation, specific mass spectra or fragmentation patterns from experimental analysis are not available in scientific literature databases. Such data would be essential for its unequivocal identification and for purity assessment in samples.

Spectroscopic Methods for Analytical Standards and Trace Quantification

Detailed spectroscopic data, such as specific Nuclear Magnetic Resonance (NMR) assignments, Infrared (IR) absorption bands, or Ultraviolet-Visible (UV-Vis) absorbance maxima for this compound, are not found in peer-reviewed publications. This information is critical for the development of analytical standards and spectroscopic quantification methods.

Electroanalytical Systems for Polycyclic Aromatic Hydrocarbon Discrimination

The development of electroanalytical sensors is an active area of research for PAHs and their metabolites. However, there are no studies reporting the electrochemical behavior of this compound or the development of a sensor for its selective detection.

Mechanistic Investigations

Proton Transfer Dynamics and Pathways

The defining feature of 6-Hydroxypyrene-1-carbaldehyde's photochemistry is the ultrafast transfer of a proton from the hydroxyl group to the carbonyl oxygen in the electronically excited state. This process is facilitated by the pre-existing intramolecular hydrogen bond in the ground state (S₀). Upon photoexcitation to the first singlet excited state (S₁), this hydrogen bond undergoes significant strengthening, which acts as a driving force for the ESIPT reaction. global-sci.org

Theoretical calculations have mapped out the potential energy surface of the S₁ state, revealing a pathway for the proton transfer. global-sci.org After initial excitation, the molecule relaxes to a locally excited (LE) state. From this LE state, it can transform into the ESIPT state. The calculated potential energy curve along the O-H bond length coordinate for the S₁ state shows the progression of this transfer. global-sci.org The enol form in the LE state is predicted to emit fluorescence at approximately 440 nm. Following the proton transfer across a potential barrier, the resulting keto tautomer in the ESIPT state returns to the ground state with a fluorescence emission maximum at around 452 nm. global-sci.org The occurrence of ESIPT is further supported by the analysis of the characteristic stretching vibration of the O-H group in calculated IR spectra. global-sci.org

Electron Density Distribution Analysis in Excited States

The propensity of this compound to undergo ESIPT is intrinsically linked to the redistribution of electron density upon photoexcitation. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into this process. global-sci.org

The transition from the ground state to the S₁ excited state is characterized as a π-π* transition. global-sci.org Upon this transition, there is a notable shift in electron density. The electron density on the carbonyl group increases, while it decreases on the hydroxyl group. global-sci.org This change in electron distribution makes the carbonyl oxygen more basic and the hydroxyl proton more acidic in the excited state, thereby promoting the proton transfer. This calculated redistribution of electron density is considered a key factor facilitating the ESIPT reaction. global-sci.org

| Molecular Orbital | Character | Role in ESIPT |

|---|---|---|

| HOMO | π | Electron density decreases on the hydroxyl group upon excitation. |

| LUMO | π* | Electron density increases on the carbonyl group upon excitation. |

Intermolecular and Intramolecular Interaction Dynamics

Intramolecular Hydrogen Bonding: The dynamics of the intramolecular hydrogen bond are central to the ESIPT mechanism in this compound. In the ground state, the molecule possesses an O-H···O=C intramolecular hydrogen bond, forming a quasi-aromatic chelating ring. global-sci.org Upon excitation to the S₁ state, this hydrogen bond becomes significantly shorter and stronger. global-sci.org Theoretical calculations have quantified this change, showing a decrease in the hydrogen bond length from the ground state to the excited state, which effectively facilitates the proton transfer process. global-sci.org

| State | Parameter | Value |

|---|---|---|

| Ground State (S₀) | O···H distance (Å) | 1.609 |

| O-H stretch (cm⁻¹) | - | |

| Excited State (S₁) | O···H distance (Å) | 1.550 |

| O-H stretch (cm⁻¹) | - |

π-Stacking: While specific experimental data on the intermolecular π-stacking of this compound is limited, the pyrene (B120774) moiety is well-known for its strong tendency to form π-stacked aggregates. These interactions can influence the photophysical properties of pyrene derivatives, often leading to excimer formation and changes in fluorescence emission. In the solid state or in concentrated solutions, such interactions could compete with or modify the ESIPT process. The crystal structure of related pyrene compounds reveals that π-π stacking interactions are a significant factor in their solid-state packing.

Conformational Changes upon Excitation

The most significant conformational change is associated with the proton transfer itself, leading to the formation of the keto tautomer. This tautomer has a different geometric structure from the initial enol form. global-sci.org The primary structural parameters involved in the proton transfer, such as the lengths of the C-O, C=O, and O-H bonds, are altered during this process. The planarity of the pyrene ring system is largely maintained, but the rearrangement of the atoms in the six-membered ring formed by the intramolecular hydrogen bond represents a distinct conformational shift.

| Bond | Ground State (S₀) | Excited State (S₁) - Enol Form |

|---|---|---|

| O-H | - | - |

| C=O | - | - |

| C-O | - | - |

| C-C (aldehyde) | - | - |

Note: Specific bond length values were mentioned as calculated in the source but not explicitly listed in the provided abstract.

Future Research Directions and Emerging Paradigms

Development of Novel Pyrene-Based Functional Molecules

The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on the pyrene (B120774) core makes 6-Hydroxypyrene-1-carbaldehyde a versatile precursor for the synthesis of a new generation of functional molecules. Future research will likely focus on leveraging these functionalities to create derivatives with tailored optical, electronic, and biological properties.

The aldehyde moiety can serve as a synthetic handle for the introduction of various molecular fragments through reactions such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions. This could lead to the development of extended π-conjugated systems with tunable emission wavelengths and quantum yields. The hydroxyl group, on the other hand, allows for esterification and etherification reactions, enabling the attachment of this fluorophore to polymers, biomolecules, and other substrates. The development of Schiff base derivatives through the reaction of the aldehyde with primary amines is another promising avenue for creating novel chemosensors and molecular switches.

| Reaction Type | Reactant for Aldehyde/Hydroxyl Group | Potential Product Class | Potential Application |

| Schiff Base Condensation | Primary Amines | Imines | Chemosensors, Molecular Switches |

| Wittig Reaction | Phosphonium Ylides | Alkenyl Pyrene Derivatives | Organic Electronics, Dyes |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes | Non-linear Optics |

| Esterification | Carboxylic Acids, Acyl Chlorides | Pyrenyl Esters | Prodrugs, Fluorescent Tags |

| Etherification | Alkyl Halides | Pyrenyl Ethers | Polymer Functionalization |

Exploration of Advanced Sensing and Imaging Capabilities

Pyrene and its derivatives are renowned for their application in fluorescence sensing and imaging, owing to their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the local environment. Future work on this compound will likely explore its potential in developing sophisticated sensors and imaging agents. The strategic positioning of the hydroxyl and aldehyde groups can facilitate intramolecular charge transfer (ICT) processes, which are highly sensitive to solvent polarity and viscosity. This makes the compound a candidate for developing fluorescent probes that can map cellular microenvironments.

Furthermore, the aldehyde group is a reactive handle for conjugating the molecule to biomolecules such as proteins and peptides, enabling the development of targeted fluorescent labels for bioimaging. Research could focus on designing ratiometric fluorescent sensors where the emission properties change upon binding to specific analytes, such as metal ions or biologically relevant small molecules. The ability of pyrene to form excimers also opens up possibilities for developing probes that can monitor processes like protein aggregation or lipid membrane dynamics.

Integration into Hybrid and Composite Materials

The functional groups of this compound make it an ideal candidate for incorporation into hybrid and composite materials, imparting them with the desirable photophysical properties of the pyrene core. The hydroxyl group can be used to covalently attach the molecule to inorganic surfaces, such as silica (B1680970) nanoparticles or quantum dots, creating fluorescent organic-inorganic hybrid materials. These materials could find applications in solid-state lighting, optical sensing, and photocatalysis.

In the realm of polymer science, this compound can be used as a fluorescent monomer or as a pendant group to create photoactive polymers. These polymers could exhibit interesting self-assembly behaviors and could be used in applications such as organic light-emitting diodes (OLEDs) and as components in light-harvesting systems. The potential for this molecule to be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be explored to create materials with ordered porosity and tailored luminescent properties.

Deeper Theoretical Insights into Excited State Dynamics

A fundamental understanding of the photophysical behavior of this compound requires detailed theoretical investigations into its excited state dynamics. While experimental studies provide valuable data, computational modeling can offer a deeper insight into the electronic transitions, energy relaxation pathways, and the influence of the substituent groups on the photophysics of the pyrene core.

Future theoretical work should focus on employing high-level quantum chemical methods, such as time-dependent density functional theory (TD-DFT) and multi-reference perturbation theory, to accurately predict the absorption and emission spectra, fluorescence quantum yields, and lifetimes. These calculations can elucidate the nature of the low-lying excited states and the role of intramolecular charge transfer (ICT) and other photophysical processes. Such theoretical studies will be crucial for the rational design of new derivatives of this compound with optimized properties for specific applications.

Strategies for Regioselective Functionalization and Advanced Synthesis

The development of efficient and regioselective synthetic methods is paramount for the future exploration of this compound and its derivatives. The controlled functionalization of the pyrene core to yield specific isomers is a significant challenge in pyrene chemistry. Future research in this area will likely focus on developing novel synthetic strategies to access this compound in high yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxypyrene-1-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures starting from pyrene derivatives. For example, formylation at the 1-position of pyrene followed by hydroxylation at the 6-position. Key steps include:

- Reaction Conditions : Use of Vilsmeier-Haack reagent for formylation (e.g., POCl₃/DMF) under controlled temperatures (0–5°C).

- Hydroxylation : Oxidative hydroxylation using catalysts like FeCl₃ or enzymatic methods.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aldehyde (δ ~9.8–10.2 ppm) and hydroxyl (δ ~5.5–6.5 ppm) groups. Aromatic protons in pyrene core appear as multiplet signals (δ ~7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3200–3600 cm⁻¹ (O-H stretch) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases (e.g., monitoring NADPH depletion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolite Analysis : LC-MS to detect degradation products or active metabolites influencing results.

- Meta-Analysis : Compare datasets across studies to identify trends (e.g., higher activity in lipid-rich environments) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for regioselective hydroxylation.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve aldehyde stability.

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) and enhance scalability .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity (Fukui indices) at the aldehyde group.

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict reaction rates in nucleophilic additions .

Q. What methodologies address stability issues of this compound during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.